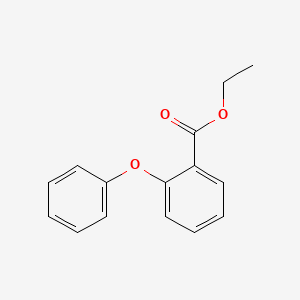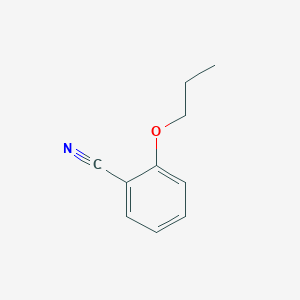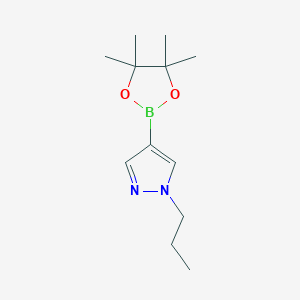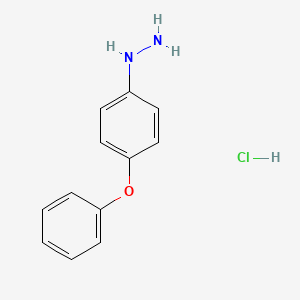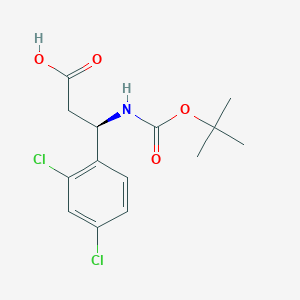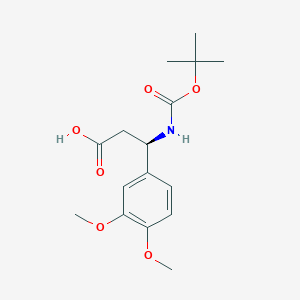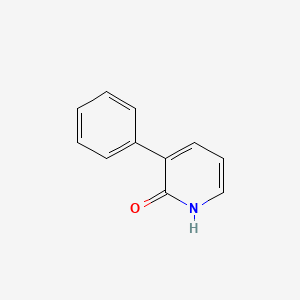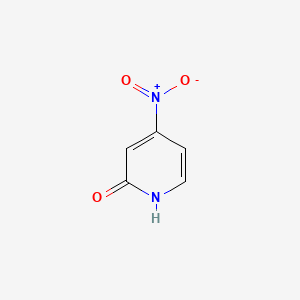![molecular formula C14H24ClNO2 B1586651 脱去[4-(2-环丙基甲氧基)] 贝他乐定盐酸盐 CAS No. 464877-45-0](/img/structure/B1586651.png)
脱去[4-(2-环丙基甲氧基)] 贝他乐定盐酸盐
描述
Des[4-(2-cyclopropylmethoxy)] Betaxolol Hydrochloride (DCBH) is a synthetic beta-blocker used for its antihypertensive, antianginal, and antiarrhythmic properties. DCBH is a derivative of the well-known beta-blocker Betaxolol, with the addition of a cyclopropyl group to the 4-position of the methoxy group. This cyclopropyl group is believed to increase the selectivity of DCBH for β1-adrenergic receptors, making it a more potent antihypertensive agent than Betaxolol.
科学研究应用
C14H24ClNO2 C_{14}H_{24}ClNO_{2} C14H24ClNO2
其分子量为 273.8,主要被称为贝他乐定杂质 .环境影响研究
最后,药物的环境影响是一个新兴的研究领域。脱去[4-(2-环丙基甲氧基)] 贝他乐定盐酸盐可以用于研究其环境归宿、生物累积和对生态系统的影响。
所有这些应用都有助于更好地了解贝他乐定的特性、安全性、功效以及新药和方法的开发。 需要注意的是,该化合物仅用于研究目的,不适合用于诊断或治疗 .
作用机制
Target of Action
Des[4-(2-cyclopropylmethoxy)] Betaxolol Hydrochloride primarily targets the beta (1)-adrenergic receptors in the heart and vascular smooth muscle . These receptors play a crucial role in the regulation of heart rate, cardiac output, and blood pressure .
Biochemical Pathways
The blocking of beta (1)-adrenergic receptors by Des[4-(2-cyclopropylmethoxy)] Betaxolol Hydrochloride affects the adrenergic signaling pathway. This can lead to downstream effects such as decreased myocardial contractility, inhibition of renin release, and reduced sympathetic outflow from the central nervous system .
Pharmacokinetics
The bioavailability of similar compounds is generally influenced by factors such as solubility, stability, and the presence of transport proteins .
Action Environment
Environmental factors can influence the action, efficacy, and stability of Des[4-(2-cyclopropylmethoxy)] Betaxolol Hydrochloride. Factors such as pH, temperature, and the presence of other substances can affect the compound’s solubility and stability, potentially impacting its pharmacokinetics and pharmacodynamics .
生化分析
Cellular Effects
Des[4-(2-cyclopropylmethoxy)] Betaxolol Hydrochloride exerts various effects on different cell types. In cardiac cells, it reduces the heart rate and contractility by blocking beta-1 adrenergic receptors. This leads to a decrease in cyclic AMP levels and subsequent reduction in calcium influx, which is essential for muscle contraction. In ocular cells, it reduces intraocular pressure by decreasing aqueous humor production. The compound also influences cell signaling pathways, gene expression, and cellular metabolism, although the exact mechanisms are still being studied .
Molecular Mechanism
The molecular mechanism of Des[4-(2-cyclopropylmethoxy)] Betaxolol Hydrochloride involves its binding to beta-1 adrenergic receptors, leading to inhibition of receptor activity. This binding prevents the activation of adenylate cyclase, reducing cyclic AMP levels and subsequent protein kinase A activation. This cascade results in decreased calcium influx and reduced muscle contraction. Additionally, Des[4-(2-cyclopropylmethoxy)] Betaxolol Hydrochloride may influence gene expression by modulating transcription factors and other regulatory proteins .
Dosage Effects in Animal Models
In animal models, the effects of Des[4-(2-cyclopropylmethoxy)] Betaxolol Hydrochloride vary with dosage. At lower doses, it effectively reduces heart rate and blood pressure without significant adverse effects. At higher doses, toxic effects such as bradycardia, hypotension, and potential cardiac arrest may occur. Threshold effects have been observed, indicating a narrow therapeutic window for safe and effective use .
Metabolic Pathways
Des[4-(2-cyclopropylmethoxy)] Betaxolol Hydrochloride is metabolized primarily in the liver through cytochrome P450 enzymes. It undergoes oxidative deamination and subsequent conjugation reactions, leading to the formation of inactive metabolites. These metabolites are then excreted via the kidneys. The compound may also influence metabolic flux and metabolite levels, although specific details on these effects are still being investigated .
Transport and Distribution
Within cells and tissues, Des[4-(2-cyclopropylmethoxy)] Betaxolol Hydrochloride is transported and distributed through various mechanisms. It may interact with transporters and binding proteins that facilitate its uptake and localization. The compound tends to accumulate in tissues with high beta-1 adrenergic receptor density, such as the heart and eyes. Its distribution is influenced by factors such as blood flow, tissue permeability, and binding affinity .
Subcellular Localization
Des[4-(2-cyclopropylmethoxy)] Betaxolol Hydrochloride is primarily localized in the plasma membrane, where beta-1 adrenergic receptors are situated. It may also be found in other subcellular compartments, depending on its interactions with specific targeting signals and post-translational modifications. These localizations are crucial for its activity and function, as they determine the compound’s accessibility to its target receptors and other biomolecules .
属性
IUPAC Name |
1-(4-ethylphenoxy)-3-(propan-2-ylamino)propan-2-ol;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23NO2.ClH/c1-4-12-5-7-14(8-6-12)17-10-13(16)9-15-11(2)3;/h5-8,11,13,15-16H,4,9-10H2,1-3H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTAGQQCLTMPPPT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)OCC(CNC(C)C)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70385396 | |
| Record name | AC1MDC1P | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70385396 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
273.80 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
464877-45-0 | |
| Record name | AC1MDC1P | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70385396 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





